N-([2,2'-bifuran]-5-ylmethyl)thiophene-2-carboxamide
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Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)thiophene-2-carboxamide is a heterocyclic compound that combines the structural features of furan and thiophene rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in various fields such as pharmaceuticals, materials science, and organic electronics.
Mechanism of Action
Target of Action
The primary target of N-([2,2’-bifuran]-5-ylmethyl)thiophene-2-carboxamide is the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, which is a part of cellular respiration in the mitochondria. The inhibition of this complex disrupts the normal function of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species .
Mode of Action
N-([2,2’-bifuran]-5-ylmethyl)thiophene-2-carboxamide interacts with its target by inhibiting the mitochondrial complex I . This inhibition disrupts the normal electron flow within the electron transport chain, leading to a decrease in ATP production and an increase in the production of reactive oxygen species .
Biochemical Analysis
Biochemical Properties
N-([2,2’-bifuran]-5-ylmethyl)thiophene-2-carboxamide has been found to interact with several enzymes and proteins. For instance, it has shown significant activity against urease and butyrylcholinesterase (BChE) enzymes . The compound exhibited approximately 9.8-fold more activity against urease enzyme than thiourea standard . Furthermore, it showed approximately 4.2-fold more activity against BChE enzyme than galantamine standard .
Cellular Effects
The compound has been found to influence cell function in various ways. For example, it has been reported to enhance SERCA2a Ca2+ -ATPase and Ca2+ transport in cardiac SR vesicles . It also increases endoplasmic reticulum Ca2+ load by enhancing SERCA2a-mediated Ca2+ transport .
Molecular Mechanism
N-([2,2’-bifuran]-5-ylmethyl)thiophene-2-carboxamide exerts its effects at the molecular level through various mechanisms. It interacts with the active sites of the urease, acetylcholinesterase, and butyrylcholinesterase enzymes . The molecular interaction for each of the target compounds with the active sites of these enzymes was investigated by molecular insertion simulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources to form thiophenes . The bifuran moiety can be introduced through a coupling reaction, such as a Suzuki cross-coupling reaction, where a bifuran boronic acid is reacted with a halogenated thiophene .
Industrial Production Methods
Industrial production of such compounds often involves scalable synthetic routes that use readily available starting materials and efficient catalytic systems. Microwave-assisted synthesis has been explored for the rapid and efficient production of furan and thiophene derivatives . This method can significantly reduce reaction times and improve yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carboxamide group can produce primary or secondary amines.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share the thiophene ring and carboxamide functional group but may have different substituents on the thiophene ring.
Furan derivatives: Compounds with furan rings that exhibit similar chemical reactivity and biological activities.
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)thiophene-2-carboxamide is unique due to the presence of both bifuran and thiophene rings, which can confer distinct electronic and steric properties. This combination can enhance the compound’s stability, reactivity, and potential biological activities compared to simpler thiophene or furan derivatives .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-14(13-4-2-8-19-13)15-9-10-5-6-12(18-10)11-3-1-7-17-11/h1-8H,9H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAJSBCFSOWLLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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